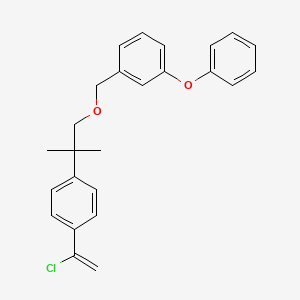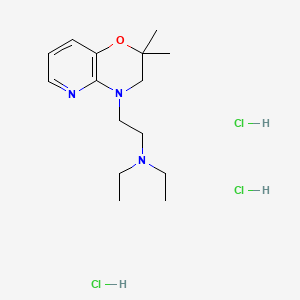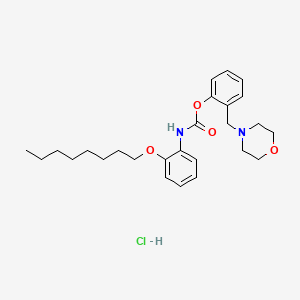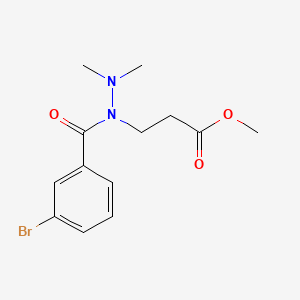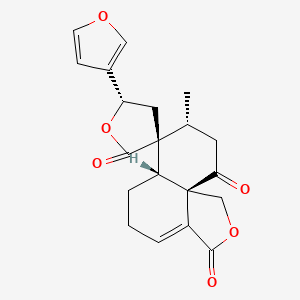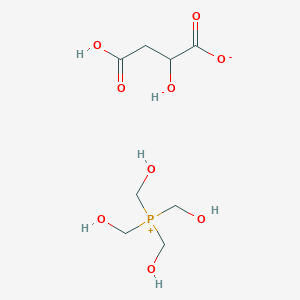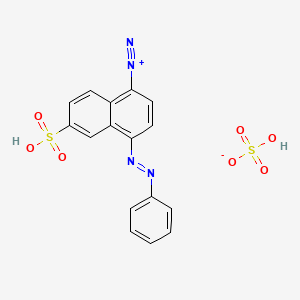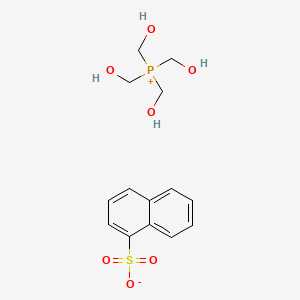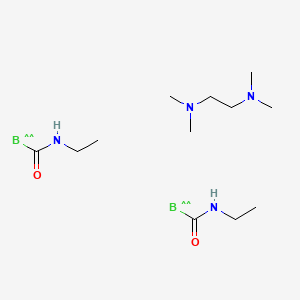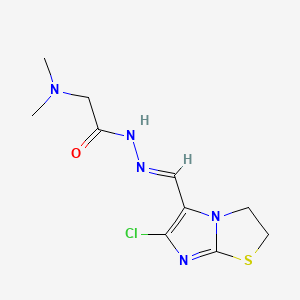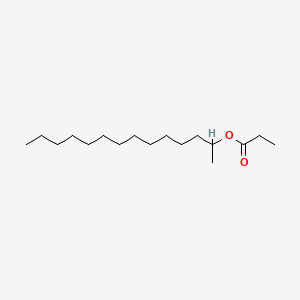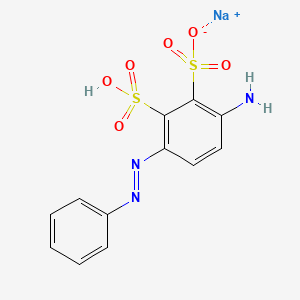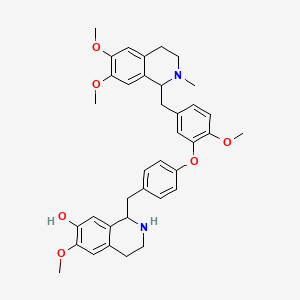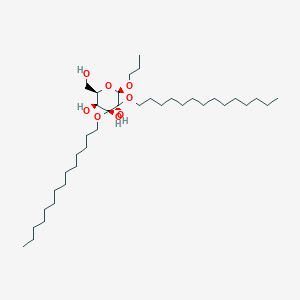
2,3-Di-O-tetradecyl-1-galactosylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-O-tetradecyl-1-galactosylglycerol is a glycolipid compound with the molecular formula C_35H_68O_8. It is known for its unique structure, which includes a glycerol backbone linked to a galactose sugar and two tetradecyl (C14) fatty acid chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-tetradecyl-1-galactosylglycerol typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glycerol are protected using suitable protecting groups to prevent unwanted reactions.
Acylation: The protected glycerol is then acylated with tetradecyl fatty acid chains using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed to yield the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Di-O-tetradecyl-1-galactosylglycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH_4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO_4, CrO_3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH_4, sodium borohydride (NaBH_4) under anhydrous conditions.
Substitution: NaH, alkyl halides, and other nucleophiles under aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified hydroxyl or carbonyl groups.
Substitution: Substituted derivatives with new functional groups attached to the glycerol backbone or fatty acid chains.
Scientific Research Applications
2,3-Di-O-tetradecyl-1-galactosylglycerol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycolipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential as a drug delivery agent and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 2,3-Di-O-tetradecyl-1-galactosylglycerol involves its interaction with cell membranes and molecular targets. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins and receptors, modulating signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,3-Di-O-hexadecyl-1-galactosylglycerol: Similar structure but with hexadecyl (C16) fatty acid chains.
2,3-Di-O-octadecyl-1-galactosylglycerol: Similar structure but with octadecyl (C18) fatty acid chains.
2,3-Di-O-dodecyl-1-galactosylglycerol: Similar structure but with dodecyl (C12) fatty acid chains.
Uniqueness
2,3-Di-O-tetradecyl-1-galactosylglycerol is unique due to its specific fatty acid chain length (C14), which imparts distinct physical and chemical properties. This makes it particularly suitable for certain applications where other glycolipids may not perform as effectively .
Properties
CAS No. |
81281-26-7 |
|---|---|
Molecular Formula |
C37H74O8 |
Molecular Weight |
647.0 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-2-propoxy-3,4-di(tetradecoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C37H74O8/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-43-36(40)34(39)33(32-38)45-35(42-29-6-3)37(36,41)44-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h33-35,38-41H,4-32H2,1-3H3/t33-,34+,35-,36-,37-/m1/s1 |
InChI Key |
SWXKOMYMFNSOFZ-QDVRJJOPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@@]1([C@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


